1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(5-isopropylisoxazol-3-yl)methyl]-N-methylmethanamine
Overview
Description
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(5-isopropylisoxazol-3-yl)methyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16993947 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Antipsychotic Applications
Research on a related series of compounds, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicates potential antipsychotic applications. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common mechanism for existing antipsychotic drugs. This suggests a novel approach to antipsychotic therapy that may extend to related compounds, potentially including "1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(5-isopropylisoxazol-3-yl)methyl]-N-methylmethanamine" (Wise et al., 1987).
Structural and Synthetic Insights
Studies on compounds with structural similarities, such as fluorophenyl groups and pyrazole or isoxazole rings, have contributed to the understanding of their synthesis, structural characterization, and potential applications. For instance, the synthesis and structural characterization of isostructural compounds with fluorophenyl and isoxazole elements offer insights into designing molecules for specific biological or chemical properties (Kariuki et al., 2021).
Anticancer and Antioxidant Properties
The exploration of novel pyrazoles for their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory effects, underlines the broad therapeutic potential of this chemical class. This suggests that compounds like "this compound" could also exhibit significant biological activities (Thangarasu et al., 2019).
Neurodegenerative Disease Research
Pyrazole derivatives have also been investigated for their inhibitory effects on enzymes relevant to neurodegenerative diseases, such as Alzheimer's disease. This research indicates the potential for these compounds in developing treatments for cognitive disorders (Kumar et al., 2013).
Analytical and Pharmacological Characterization
The identification and characterization of novel compounds, including their metabolic profiles and pharmacological activities, are crucial for drug development. Studies on related compounds demonstrate the importance of thorough analytical evaluation in developing new therapeutic agents (McLaughlin et al., 2016).
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(5-propan-2-yl-1,2-oxazol-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-12(2)17-8-16(22-24-17)11-23(3)10-14-9-20-21-18(14)13-4-6-15(19)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIOWAZYKITCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN(C)CC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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